molecular formula C8H8O3 B157876 3-Acetyl-3-ethynyloxolan-2-one CAS No. 127783-39-5

3-Acetyl-3-ethynyloxolan-2-one

Cat. No.: B157876
CAS No.: 127783-39-5
M. Wt: 152.15 g/mol
InChI Key: ZQGXTGGVQDMHNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-3-ethynyloxolan-2-one is a substituted γ-lactone (oxolan-2-one) featuring an acetyl group and an ethynyl (C≡CH) substituent at the 3-position of the five-membered lactone ring.

Properties

CAS No.

127783-39-5

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

3-acetyl-3-ethynyloxolan-2-one

InChI

InChI=1S/C8H8O3/c1-3-8(6(2)9)4-5-11-7(8)10/h1H,4-5H2,2H3

InChI Key

ZQGXTGGVQDMHNC-UHFFFAOYSA-N

SMILES

CC(=O)C1(CCOC1=O)C#C

Canonical SMILES

CC(=O)C1(CCOC1=O)C#C

Synonyms

2(3H)-Furanone, 3-acetyl-3-ethynyldihydro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Acetyl-3-hydroxyoxolan-2-one

  • Structure : Differs from 3-acetyl-3-ethynyloxolan-2-one by replacing the ethynyl group with a hydroxy (-OH) substituent.
  • Conversely, the ethynyl group offers reactivity in click chemistry (e.g., Huisgen cycloaddition) . Stability: The ethynyl group may confer greater thermal stability due to conjugation with the lactone ring, whereas the hydroxy group could lead to lactone ring hydrolysis under acidic/basic conditions.

Dioxolane Derivatives (e.g., 2-Methyl-1,3-dioxolane)

  • Structure : 1,3-dioxolane derivatives (e.g., 2-Methyl-1,3-dioxolane, CAS 497-26-7) share a five-membered oxygenated ring but lack the lactone carbonyl and acetyl/ethynyl substituents .
  • Key Differences :
    • Ring Stability : Dioxolanes are more hydrolytically stable than lactones due to the absence of a strained carbonyl group.
    • Applications : Dioxolanes are commonly used as solvents or flavoring agents, whereas lactones like this compound may serve as bioactive precursors or synthetic intermediates.

Acetyl-Containing Bioactive Lipids (e.g., Ac-GEPC)

  • Structure : 1-O-alkyl-2-acetyl-sn-glyceryl-3-phosphorylcholine (Ac-GEPC) is a phospholipid with a short-chain acetyl group critical for platelet-activating factor (PAF) activity .
  • Key Differences :
    • Functionality : While both compounds feature acetyl groups, Ac-GEPC’s biological activity depends on the phospholipid backbone and acetyl position. In contrast, this compound’s acetyl group may modulate electronic effects in the lactone ring.
    • Substituent Effects : In Ac-GEPC, replacing acetyl with propionyl reduces platelet activity by ~7-fold, highlighting the sensitivity of biological systems to acyl chain length. This suggests that analogous substitutions in this compound could similarly alter reactivity or stability .

Research Implications

The ethynyl group in this compound distinguishes it from hydroxy or alkyl-substituted analogs, offering unique reactivity for synthetic chemistry.

Limitations : Direct data on this compound’s physical properties (e.g., CAS number, solubility) are absent in the provided evidence; comparisons rely on structural and functional analogies.

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